N-(3-Methoxybenzyl)-1-butanamine hydrochloride
Overview
Description
“N-(3-Methoxybenzyl)-1-butanamine hydrochloride” is a chemical compound with the CAS Number: 1048948-04-4 . It has a molecular weight of 201.7 . The compound is a solid at room temperature .
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of primary or secondary amines with carbonyl compounds like aldehydes or ketones . This forms imines (with primary amines) or enamines (with secondary amines) along with water as a byproduct . These reactions are crucial in organic synthesis for building carbon-nitrogen bonds and creating various functional groups .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C10H15NO.ClH/c1-3-11-8-9-5-4-6-10 (7-9)12-2;/h4-7,11H,3,8H2,1-2H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
The compound may participate in various chemical reactions. For instance, the nucleophilic addition of amines involves reacting primary or secondary amines with carbonyl compounds like aldehydes or ketones . This forms imines (with primary amines) or enamines (with secondary amines) along with water as a byproduct .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 201.7 .Scientific Research Applications
Neuroprotective Effects
N-(3-Methoxybenzyl)-1-butanamine hydrochloride has been studied for its neuroprotective effects. In a study, related compounds LY042826 and LY393615 demonstrated significant protection against ischemia-induced hippocampal damage and reduction in infarct volume following cerebral artery occlusion in animal models. This suggests potential anti-ischemic properties and neuroprotective capabilities when administered post-occlusion (Hicks, Ward, & O'Neill, 2000).
Antifungal Activity
Butenafine hydrochloride, a benzylamine derivative like N-(3-Methoxybenzyl)-1-butanamine, showed excellent efficacy against dermatophytosis in animal models. Its high concentration in animal skin and fungicidal activity after topical application point towards its effective use in treating skin fungal infections (Arika et al., 1990).
Antimicrobial Properties
Compounds structurally related to N-(3-Methoxybenzyl)-1-butanamine have displayed potential antimicrobial activity. For instance, a series of imidazole derivatives bearing a 4-methoxybenzyl group demonstrated promising antimicrobial effects in research (Maheta, Patel, & Naliapara, 2012).
Chemical Synthesis Applications
This compound and similar compounds are valuable in chemical synthesis. For example, they have been used in the synthesis of novel organic compounds like 3-spirocyclopropanated β-lactams, showcasing their utility in developing new chemical entities (Zanobini, Brandi, & Meijere, 2006).
Receptor Interaction Profiles
Research on compounds related to this compound has provided insights into their receptor interaction profiles. Studies have demonstrated that certain derivatives interact with serotonergic, adrenergic, dopaminergic, and histaminergic receptors, contributing to our understanding of their pharmacological properties (Rickli et al., 2015).
Mechanism of Action
Target of Action
The primary target of N-(3-Methoxybenzyl)-1-butanamine hydrochloride is the Fatty Acid Amide Hydrolase (FAAH) enzyme . This enzyme plays a crucial role in the endocannabinoid system, where it is responsible for the degradation of endocannabinoids .
Mode of Action
This compound interacts with its target, FAAH, by inhibiting its activity . This inhibition is both time-dependent and dose-dependent .
Biochemical Pathways
By inhibiting FAAH, this compound affects the endocannabinoid system. This system includes neuronal cannabinoid CB1 and peripheral cannabinoid CB2 receptors, and their endogenous ligands . The inhibition of FAAH leads to an increase in the levels of endocannabinoids, such as anandamide or arachidonoylethanolamide (AEA), 2-arachidonoylglycerol (2-AG), and palmitoylethanolamide (PEA) .
Result of Action
The inhibition of FAAH by this compound leads to an increase in the levels of endocannabinoids. This can result in various effects, including analgesic, anti-inflammatory, or neuroprotective effects, by modulating the release of neurotransmitters .
Future Directions
Benzimidazole, a moiety similar to the one in “N-(3-Methoxybenzyl)-1-butanamine hydrochloride”, has been highlighted for its diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . This suggests potential future research directions for “this compound” and similar compounds.
Properties
IUPAC Name |
N-[(3-methoxyphenyl)methyl]butan-1-amine;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO.ClH/c1-3-4-8-13-10-11-6-5-7-12(9-11)14-2;/h5-7,9,13H,3-4,8,10H2,1-2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTLBGQKBORXPBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCC1=CC(=CC=C1)OC.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.